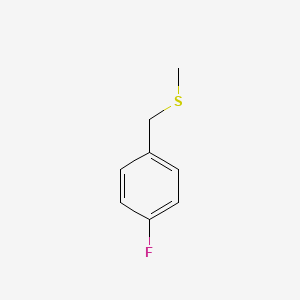

4-Fluorobenzyl methyl sulfide

Descripción general

Descripción

Chemical Reactions Analysis

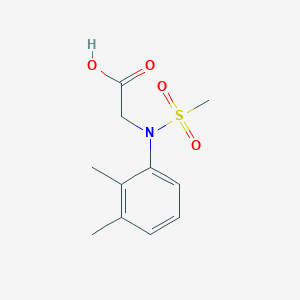

While specific chemical reactions involving 4-Fluorobenzyl methyl sulfide are not detailed in the search results, a related compound, S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC), has been studied. MTC was found to have protective effects on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .Aplicaciones Científicas De Investigación

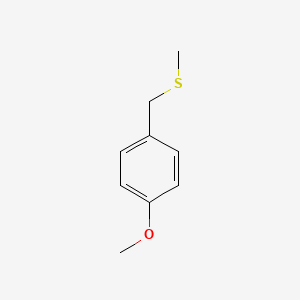

Photoinduced One-Electron Oxidation

A study explored the photo-oxidation of various benzyl methyl sulfides, including 4-methoxybenzyl methyl sulfide. This research highlights the photo-oxidation processes and the formation of sulfide radical cations, demonstrating the photochemical behavior of similar sulfides, which may include 4-Fluorobenzyl methyl sulfide. This provides insights into the oxidative properties and potential applications of these compounds in photochemistry (Bettoni, Del Giacco, Stradiotto, & Elisei, 2015).

Alkylation of Sulfamic Esters

The action of 4-fluorobenzyl bromide on sulfamic esters in liquid–liquid phase transfer conditions was studied. This research sheds light on the chemical behavior of 4-fluorobenzyl derivatives in reactions with sulfamic esters, potentially guiding applications in chemical synthesis and modification processes (Debbabi, Beji, & Baklouti, 2005).

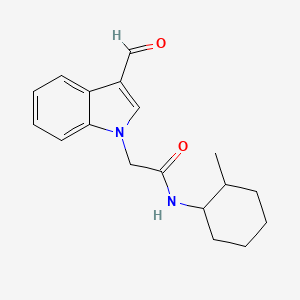

Synthesis of Pharmaceutical Intermediates

4-Fluorobenzyl chloride was utilized in the synthesis of an intermediate of Sulindac, 6-fluoro-2-methylindanone. This indicates the use of 4-fluorobenzyl derivatives in the synthesis of complex pharmaceutical intermediates, contributing to drug development processes (Ying-qi, 2008).

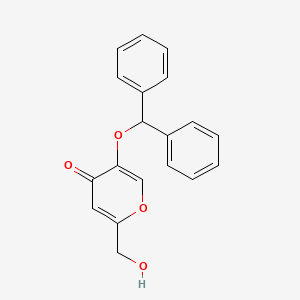

Photocatalyst Precursor

Research on bis(N,N-di(4-fluorobenzyl)dithiocarbamato-S,S’)M(II) complexes reveals their use in the preparation of cadmium sulfide nanoparticles for photocatalytic applications. This demonstrates the role of 4-fluorobenzyl derivatives in creating advanced materials for environmental and energy applications (Eswari, Selvaganapathi, Thirumaran, & Ciattini, 2021).

Mecanismo De Acción

Target of Action

The primary target of 4-Fluorobenzyl methyl sulfide, also known as Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC), is the PI3K/AKT pathway and the MEK-ERK signaling pathway . These pathways play crucial roles in cell survival, proliferation, and differentiation .

Mode of Action

MTC interacts with its targets by activating the PI3K/AKT pathway and the MEK-ERK signaling pathway . Activation of these pathways leads to a series of biochemical changes, including an increase in the levels of PI3K and p-AKT proteins .

Biochemical Pathways

The activation of the PI3K/AKT pathway and the MEK-ERK signaling pathway by MTC affects several downstream effects. It increases the activity of antioxidant enzymes such as SOD, CAT, and GPx, and decreases LDH release . It also reduces the levels of mitochondrial pro-apoptotic proteins Bax and Bim, while increasing the levels of the anti-apoptotic protein Bcl-2 . Furthermore, it reduces the levels of cleaved caspase-9 and cleaved caspase-3 in the plasma .

Result of Action

The action of MTC leads to several molecular and cellular effects. It increases the survival rate of nerve cells and protects neurons from ischemic injury . It also promotes axonal regeneration in primary neurons of neonatal rats . In a MCAO rat model, MTC was shown to reduce cerebral ischemia-reperfusion injury and decrease the expression of proinflammatory factors .

Análisis Bioquímico

Biochemical Properties

4-Fluorobenzyl methyl sulfide is involved in several biochemical reactions . It has been found to interact with various enzymes and proteins, contributing to different biochemical processes . The nature of these interactions is often determined by the specific molecular structure of this compound .

Cellular Effects

This compound has been shown to influence cell function in various ways . It impacts cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cells are often dose-dependent, with different concentrations leading to different outcomes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level allow this compound to exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is likely influenced by specific transporters or binding proteins . This can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . This may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-fluoro-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVVFBQVYNPXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285034 | |

| Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-85-9 | |

| Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5925-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)

![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)

![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)